An In-depth Technical Guide to 2,2,4-Trimethyl-1-pentanol: Properties, Metabolism, and Analysis
An In-depth Technical Guide to 2,2,4-Trimethyl-1-pentanol: Properties, Metabolism, and Analysis
Introduction
2,2,4-Trimethyl-1-pentanol, a branched-chain primary alcohol, is a compound of increasing interest to researchers, toxicologists, and drug development professionals. While it has established applications in the fragrance and flavor industries, its significance in the biomedical sciences lies primarily in its role as a key metabolite of 2,2,4-trimethylpentane (isooctane), a major component of gasoline.[1][2] Understanding the physicochemical properties, metabolic fate, and analytical methodologies for 2,2,4-trimethyl-1-pentanol is crucial for elucidating the mechanisms of hydrocarbon-induced toxicity and for the development of safer chemical entities. This guide provides a comprehensive overview of 2,2,4-trimethyl-1-pentanol, with a focus on its relevance to toxicological research and preclinical drug development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 2,2,4-trimethyl-1-pentanol is fundamental for its handling, analysis, and for predicting its biological behavior. As a colorless liquid with a characteristic fruity odor, its branched structure significantly influences its physical properties compared to its linear isomer, 1-octanol.[3]
| Property | Value | Source |
| Molecular Formula | C8H18O | |
| Molecular Weight | 130.23 g/mol | |
| CAS Number | 123-44-4 | |
| Appearance | Colorless liquid | |
| Boiling Point | 165 °C | |
| Melting Point | -70 °C | |
| Density | 0.834 g/mL at 25 °C | |
| Vapor Pressure | 0.49 mmHg at 25 °C | |
| Refractive Index | 1.4280 at 20 °C | |
| Solubility | Excellent solubility in organic solvents; limited solubility in water. |
Synthesis and Chemical Reactivity
From a synthetic chemistry perspective, 2,2,4-trimethyl-1-pentanol can be prepared through various established routes in organic chemistry. One common laboratory-scale approach involves the reduction of the corresponding aldehyde or carboxylic acid. Industrially, it can be synthesized from 2,2,4-trimethyl-1,3-pentanediol.[4] The presence of a primary alcohol functional group dictates its chemical reactivity, making it amenable to oxidation to form the corresponding aldehyde and carboxylic acid, and esterification reactions with carboxylic acids.
Metabolism and Toxicological Significance
The primary relevance of 2,2,4-trimethyl-1-pentanol in a biomedical context stems from its role as a major urinary metabolite of the nephrotoxic hydrocarbon 2,2,4-trimethylpentane.[2] The metabolism of 2,2,4-trimethylpentane is a critical area of study in toxicology, particularly in understanding the phenomenon of hyaline droplet nephropathy, which is observed specifically in male rats.[5]
The metabolic pathway of 2,2,4-trimethylpentane involves hydroxylation to form several alcohol metabolites, including 2,2,4-trimethyl-1-pentanol, 2,4,4-trimethyl-1-pentanol, and 2,4,4-trimethyl-2-pentanol.[2] These alcohols can be further oxidized to their corresponding carboxylic acids.[2]
The sex-specific nephrotoxicity of 2,2,4-trimethylpentane in male rats is linked to the interaction of its metabolites with α2u-globulin, a low-molecular-weight protein synthesized in the liver of male rats under androgenic control.[1][5] The metabolite 2,4,4-trimethyl-2-pentanol has been shown to reversibly bind to α2u-globulin, leading to its accumulation in the proximal convoluted tubules of the kidney.[1][5] This accumulation is believed to inhibit the lysosomal degradation of the protein, resulting in the formation of hyaline droplets and subsequent renal cell necrosis and regeneration. While 2,4,4-trimethyl-2-pentanol is the primary metabolite implicated, the presence and concentration of other metabolites, including 2,2,4-trimethyl-1-pentanol, are crucial for a complete toxicological assessment.
Caption: Metabolic activation of 2,2,4-trimethylpentane and the proposed mechanism of male rat-specific nephrotoxicity.
Analytical Methodologies: A Focus on GC-MS
The accurate and sensitive quantification of 2,2,4-trimethyl-1-pentanol in biological matrices is essential for pharmacokinetic and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds, including branched-chain alcohols.
Experimental Protocol: GC-MS Analysis of 2,2,4-Trimethyl-1-pentanol in a Biological Matrix
This protocol outlines a robust method for the determination of 2,2,4-trimethyl-1-pentanol in a biological sample, such as urine or plasma, following appropriate sample preparation.
1. Sample Preparation (Liquid-Liquid Extraction):
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To 1 mL of the biological sample (e.g., urine), add an internal standard (e.g., deuterated 2,2,4-trimethyl-1-pentanol or a structurally similar alcohol not present in the sample).
-
Add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or diethyl ether).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column is recommended. A good choice would be a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
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Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic ions for 2,2,4-trimethyl-1-pentanol should be determined from its mass spectrum (e.g., m/z 57, 71, 85, 112).
3. Data Analysis:
-
Identify 2,2,4-trimethyl-1-pentanol by its retention time and mass spectrum, comparing it to an authentic standard.
-
For quantitative analysis, construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Caption: A generalized workflow for the quantitative analysis of 2,2,4-trimethyl-1-pentanol in a biological matrix using GC-MS.
Applications in Drug Development and Research
While not a common pharmaceutical ingredient itself, the study of 2,2,4-trimethyl-1-pentanol and its isomers is highly relevant to drug development in several areas:
-
Toxicology and Safety Assessment: As a metabolite of a known nephrotoxic agent, it serves as a case study for understanding mechanisms of chemical-induced organ toxicity. This knowledge is invaluable for assessing the potential risks of new chemical entities that may be metabolized to similar branched-chain alcohols.
-
Drug Metabolism and Pharmacokinetics (DMPK): The analytical methods developed for 2,2,4-trimethyl-1-pentanol can be adapted for the analysis of structurally related drug metabolites. Furthermore, understanding the factors that govern its metabolism and renal clearance can inform the design of drug candidates with improved pharmacokinetic profiles.
-
Isotope-Labeled Standards: Deuterated 2,2,4-trimethyl-1-pentanol is an ideal internal standard for quantitative bioanalytical assays. The synthesis and use of such standards are critical for obtaining accurate and precise pharmacokinetic data in preclinical and clinical studies.[6][7]
Conclusion
2,2,4-Trimethyl-1-pentanol is a molecule with multifaceted relevance for the scientific community, particularly for those involved in toxicology and drug development. Its well-defined physical and chemical properties, coupled with its significant role as a metabolite of the nephrotoxicant 2,2,4-trimethylpentane, make it an important subject of study. The robust analytical methodologies available for its detection and quantification, such as GC-MS, are critical tools for advancing our understanding of hydrocarbon toxicity and for the broader field of DMPK. As the focus on preclinical safety assessment continues to intensify, a comprehensive understanding of compounds like 2,2,4-trimethyl-1-pentanol will remain a vital component of modern drug discovery and development.
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